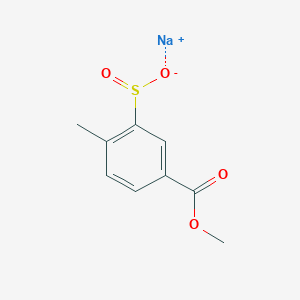
Sodium 5-(methoxycarbonyl)-2-methylbenzene-1-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 5-(methoxycarbonyl)-2-methylbenzene-1-sulfinate is an organic compound with a complex structure that includes a methoxycarbonyl group, a methyl group, and a sulfinate group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-(methoxycarbonyl)-2-methylbenzene-1-sulfinate typically involves the sulfonation of 5-(methoxycarbonyl)-2-methylbenzoic acid. The reaction is carried out under controlled conditions using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation reactors where the reaction conditions such as temperature, pressure, and concentration of reactants are carefully monitored to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfinate group, leading to the formation of sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield sulfides or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted benzene derivatives.
科学的研究の応用
Sodium 5-(methoxycarbonyl)-2-methylbenzene-1-sulfinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Sodium 5-(methoxycarbonyl)-2-methylbenzene-1-sulfinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modifying the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit certain enzymes involved in inflammatory responses, thereby reducing inflammation.
類似化合物との比較
- Sodium 4-(methoxycarbonyl)-2-methylbenzene-1-sulfinate
- Sodium 5-(ethoxycarbonyl)-2-methylbenzene-1-sulfinate
- Sodium 5-(methoxycarbonyl)-3-methylbenzene-1-sulfinate
Uniqueness: Sodium 5-(methoxycarbonyl)-2-methylbenzene-1-sulfinate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct chemical and biological properties compared to its similar counterparts.
特性
分子式 |
C9H9NaO4S |
|---|---|
分子量 |
236.22 g/mol |
IUPAC名 |
sodium;5-methoxycarbonyl-2-methylbenzenesulfinate |
InChI |
InChI=1S/C9H10O4S.Na/c1-6-3-4-7(9(10)13-2)5-8(6)14(11)12;/h3-5H,1-2H3,(H,11,12);/q;+1/p-1 |
InChIキー |
YCKJZUSBMUEFSP-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)OC)S(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



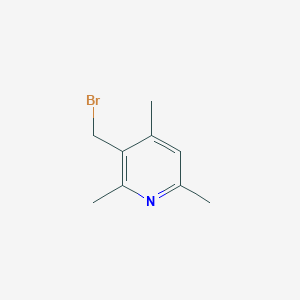
![[6-(2,2,2-Trifluoroethoxy)imidazo[2,1-b][1,3]thiazol-5-yl]methanol](/img/structure/B13199530.png)


![1-[1-(Aminomethyl)-3-methylcyclopentyl]ethan-1-OL](/img/structure/B13199547.png)
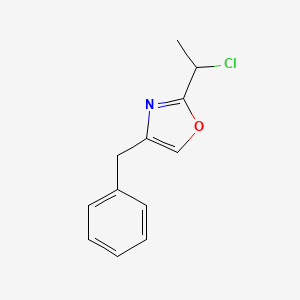
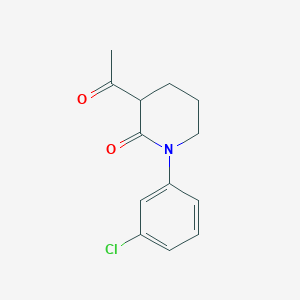


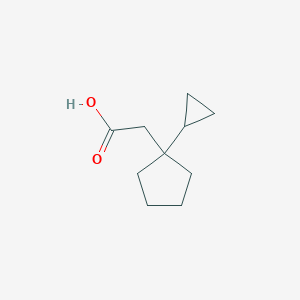
![3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid](/img/structure/B13199575.png)


